N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea

Drug-likeness Lipophilicity Permeability

N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea (CAS 321574-21-4) is a synthetic small molecule belonging to the thiourea class, featuring a benzochromene scaffold with a hydroxymethyl substituent. The compound is registered in ChEMBL (CHEMBL1301250) with molecular formula C₁₇H₂₀N₂O₂S and molecular weight 316.42 g/mol, though no bioactivity data has been curated for it to date.

Molecular Formula C17H20N2O2S
Molecular Weight 316.42
CAS No. 321574-21-4
Cat. No. B2746566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea
CAS321574-21-4
Molecular FormulaC17H20N2O2S
Molecular Weight316.42
Structural Identifiers
SMILESCNC(=S)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)CO
InChIInChI=1S/C17H20N2O2S/c1-18-17(22)19(2)16-12(9-20)10-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16,20H,9-10H2,1-2H3,(H,18,22)/t12-,16-/m1/s1
InChIKeyODKJBJQHYBADBK-MLGOLLRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea (CAS 321574-21-4): Structural Identity and Computed Properties


N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea (CAS 321574-21-4) is a synthetic small molecule belonging to the thiourea class, featuring a benzochromene scaffold with a hydroxymethyl substituent [1]. The compound is registered in ChEMBL (CHEMBL1301250) with molecular formula C₁₇H₂₀N₂O₂S and molecular weight 316.42 g/mol, though no bioactivity data has been curated for it to date [2]. Its computed physicochemical properties — including XLogP3 of 2.2 and topological polar surface area (TPSA) of 76.8 Ų — place it within drug-like chemical space [1].

Why N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea Cannot Be Replaced by Closest Structural Analogs


The compound's N,N'-dimethylthiourea moiety, combined with the rigid (R,R)-configured benzochromene-hydroxymethyl scaffold, creates a hydrogen-bonding and steric profile distinct from its closest analogs [1]. The mono-methyl analog (CAS 318951-55-2, N'-methylthiourea) possesses one fewer N-methyl group, altering hydrogen-bond donor capacity and lipophilicity in a manner that cannot be compensated by simple molar equivalence . Similarly, aryl-substituted analogs (e.g., CAS 321574-20-3 with a 4-nitrophenyl group; CAS 318951-54-1 with a 3-trifluoromethylphenyl group) introduce substantially larger substituents that shift molecular weight, TPSA, and rotational degrees of freedom, making them pharmacochemically non-interchangeable . Generic substitution within this series is unsupported by any published head-to-head comparative data; users must verify target-specific performance independently [2].

Quantitative Differentiation Evidence for N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation from N'-Methylthiourea Analog (CAS 318951-55-2)

The target compound (MW 316.42) incorporates an additional N-methyl group compared to its closest analog, N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N'-methylthiourea (CAS 318951-55-2, MW 302.39). This structural difference increases molecular weight by 14.03 Da and is expected to raise logP by approximately 0.3–0.5 log units based on the additive contribution of a methyl group to lipophilicity in similar heterocyclic systems [1]. The computed XLogP3 of 2.2 for the target compound is consistent with this expectation, though the analog's computed XLogP3 value is not publicly available for direct comparison .

Drug-likeness Lipophilicity Permeability

Topological Polar Surface Area and Drug-Likeness Comparison with Aryl-Substituted Analogs

The target compound maintains a favorable TPSA of 76.8 Ų, consistent with Lipinski's Rule of Five (TPSA < 140 Ų for oral bioavailability) [1]. In contrast, the 4-nitrophenyl analog (CAS 321574-20-3, MW 423.5) and the 3-trifluoromethylphenyl analog (CAS 318951-54-1, MW 432.46) introduce larger, more polar aryl substituents that are expected to increase TPSA substantially, potentially exceeding 100 Ų and altering passive membrane permeability characteristics . The smaller N,N'-dimethyl substitution preserves a balanced polarity profile, making it the preferred scaffold for assays where minimal off-target binding from extended aromatic systems is desired [2].

ADME Oral bioavailability Lead-likeness

Stereochemical Identity Confirmation via InChI Key: (R,R) Absolute Configuration

The target compound's stereochemistry is unambiguously defined by its Standard InChI Key ODKJBJQHYBADBK-MLGOLLRUSA-N, which encodes the (1R,2R) absolute configuration at the chromen-1-yl and chromen-2-yl positions [1]. This contrasts with potential (1S,2S) enantiomers (CAS 318951-55-2 is reported as the (1S,2S) form by some vendors) or racemic mixtures that may co-exist in procurement channels . The InChI Key provides a machine-readable, hash-based identifier that enables unambiguous compound registration, inventory management, and cross-referencing across databases [2].

Chirality Quality control Reproducibility

Absence of Curated Bioactivity Data in ChEMBL: Risk and Opportunity Assessment

As of the latest ChEMBL release, compound CHEMBL1301250 (CAS 321574-21-4) has zero curated bioactivity data points across all target classes [1]. This contrasts with numerous benzochromene and thiourea derivatives that have reported IC₅₀ values against oncology and inflammation targets in the published literature [2]. The absence of data represents both a procurement risk (no validated biological profile to guide experimental design) and a research opportunity (a chemically tractable scaffold with unexplored target space) [3]. Users must independently validate biological activity in their target assay systems.

Screening Target validation Procurement risk

Recommended Application Scenarios for N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea Based on Structural Differentiation


Chemical Probe Design for Hydrogen-Bonding Target Sites

The compound's N,N'-dimethylthiourea motif provides a well-defined hydrogen-bond donor (NH) and acceptor (C=S) pair on a rigid benzochromene scaffold (TPSA 76.8 Ų, XLogP3 2.2) [1]. This balanced polarity profile, combined with the absence of extended aromatic substituents that could cause promiscuous binding, makes it suitable as a core scaffold for designing chemical probes targeting enzymes or receptors with defined hydrogen-bonding pockets [2]. The (R,R) stereochemistry ensures reproducible binding geometry in structure-based drug design campaigns [1].

Medicinal Chemistry Starting Point for ADME-Optimized Lead Series

With MW 316.42, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, the compound falls within lead-like chemical space and is fully compliant with Lipinski's Rule of Five [2]. Compared to aryl-substituted analogs (MW >423 Da, estimated TPSA >100 Ų), this compound offers superior permeability potential for cell-based assays [2]. This positions it as a preferred starting scaffold for lead optimization programs where oral bioavailability is a downstream requirement, particularly when screening against intracellular targets [3].

Stereochemical Reference Standard for Chiral Chromatography Method Development

The well-defined (1R,2R) absolute configuration, confirmed by the unique InChI Key ODKJBJQHYBADBK-MLGOLLRUSA-N [1], makes this compound suitable as a chiral reference standard for HPLC or SFC method development. Its distinction from the (1S,2S) enantiomeric series (CAS 318951-55-2 and related compounds) [2] allows chromatographers to establish baseline separation protocols for enantiomeric purity determination in synthetic batches of benzochromene-thiourea derivatives.

Exploratory Screening in Under-Investigated Target Space

The complete absence of curated bioactivity data in ChEMBL for CHEMBL1301250 [3] indicates that this compound occupies unexplored chemical biology territory within the benzochromene-thiourea class. For phenotypic screening platforms and target deconvolution studies, this represents an opportunity to identify novel target engagement profiles without preconceived bias from existing literature. The compound's favorable physicochemical properties support its inclusion in diversity-oriented screening libraries [2].

Quote Request

Request a Quote for N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.